N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorenylidene, hydroxypropyl, fluoro, methoxyphenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the fluorenylidene intermediate: This step involves the reaction of 9H-fluorene with an appropriate aldehyde or ketone under acidic or basic conditions to form the fluorenylidene moiety.
Attachment of the hydroxypropyl group: The fluorenylidene intermediate is then reacted with an epoxide or a halohydrin to introduce the hydroxypropyl group.
Introduction of the sulfonamide group: The hydroxypropyl-fluorenylidene intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorenylidene moiety can be reduced to form a fluorenyl group.
Substitution: The fluoro and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction of the fluorenylidene moiety can produce a fluorenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide may be explored for its potential therapeutic properties. Its sulfonamide group is known for its antibacterial activity, and the compound could be modified to enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique combination of functional groups may impart desirable properties such as fluorescence, making it useful in the production of dyes, sensors, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorenylidene moiety can interact with hydrophobic pockets in proteins. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)amine: This compound shares the fluorenylidene and methoxyphenyl groups but lacks the sulfonamide and hydroxypropyl groups.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: This compound features the fluorenylidene group but has a different core structure.
(E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: This compound contains the fluorenylidene group and a hydrazine linkage.
Uniqueness
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which impart a range of chemical and biological properties. Its sulfonamide group provides potential antibacterial activity, while the fluorenylidene moiety offers fluorescence properties. The hydroxypropyl group enhances solubility, and the fluoro and methoxyphenyl groups contribute to its reactivity and stability.
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN2O5S/c1-36-23-14-12-21(13-15-23)32(38(34,35)24-16-10-20(30)11-17-24)18-22(33)19-37-31-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,22,33H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBSLDFEOJGLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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